1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and a 4-(trifluoromethoxy)phenyl group attached via an ethanone linker. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Molecular Formula: C₁₅H₁₄F₃N₃O₃
Molecular Weight: 341.29 g/mol
Key Functional Groups:
- 1,2,4-Oxadiazole (heterocyclic ring with N,O atoms)
- Pyrrolidine (5-membered saturated amine ring)
- Trifluoromethoxyphenyl (electron-withdrawing aromatic substituent)
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-12-3-1-10(2-4-12)7-13(22)21-6-5-11(8-21)14-19-9-23-20-14/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQCAEJDFKXWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazides with orthoesters to form the oxadiazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest its potential use in therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Its unique properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
This compound can be compared to other similar compounds, such as 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone and 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanol. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Heterocyclic Rings: The target’s 1,2,4-oxadiazole differs from imidazoles and triazoles in electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 4-(trifluoromethoxy)phenyl group in the target compound is less electron-withdrawing than the 3-(trifluoromethyl)phenyl group in ’s compound, which may influence aromatic interactions in biological systems .
- Linker Diversity: The ethanone linker in the target is structurally simpler compared to thioether () or pyrimidine-piperazine () linkers, impacting conformational flexibility .
Key Observations :
- IR Spectroscopy: The carbonyl stretch (~1705–1710 cm⁻¹) is consistent across ethanone derivatives, confirming the ketone functionality .
- Synthetic Complexity: The target compound’s synthesis likely mirrors and , utilizing α-halogenated ketones for pyrrolidine-ethanone coupling . In contrast, sulfur-containing analogs () require additional steps for thioether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
